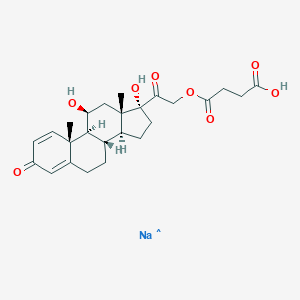

Prednisolone 21-hemisuccinate sodium salt, >=95%, powder

Description

Properties

CAS No. |

1715-33-9 |

|---|---|

Molecular Formula |

C25H32NaO8 |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

sodium 4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

InChI |

InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 |

InChI Key |

BKKKAAMXMKMGER-CODXZCKSSA-N |

Isomeric SMILES |

C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+] |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] |

Other CAS No. |

1715-33-9 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

prednisolone 21-succinate sodium prednisolone hemisuccinate prednisolone hemisuccinate, sodium salt, (11beta)-isomer prednisolone sodium succinate Solu-Decortin-H Solu-Delta-Cortef |

Origin of Product |

United States |

Preclinical Pharmacokinetics and Biotransformation of Prednisolone Sodium Succinate

In Vivo Pharmacokinetics in Animal Models

The study of prednisolone (B192156) sodium succinate (B1194679) in animal models reveals important species-specific differences in its pharmacokinetic parameters. These studies are crucial for extrapolating data to human clinical use and for understanding the drug's behavior under different physiological conditions.

Systemic Availability and Clearance Rates in Specific Animal Species

Following intravenous administration, prednisolone sodium succinate is rapidly converted to the active prednisolone. In rats, this hydrolysis is so swift and complete that the ester is undetectable in plasma within five minutes of injection. nih.gov Similarly, in dogs, the conversion is rapid. nih.govavma.org

The systemic availability of prednisolone from its succinate ester can vary. For instance, in dogs, the systemic availability of methylprednisolone (B1676475) from its sodium succinate salt was found to be approximately 59.9%. nih.gov This indicates that a portion of the administered dose may be eliminated before it can be converted to the active moiety.

Clearance rates of prednisolone also show considerable variation among species and can be influenced by the dose administered. In normal rats, plasma clearance of prednisolone decreased from 6.18 L/h per kg to 3.07 L/h per kg when the dose was increased from 5 mg/kg to 50 mg/kg, suggesting saturation of elimination pathways at higher doses. nih.gov In dogs, the total body clearance of prednisolone has been reported as 3.96 ml/min/kg under normal conditions. nih.govavma.org In another study involving beagle dogs, the total body clearance of prednisolone was 1,370 ml/h·kg. researchgate.netnih.govfrontiersin.org Comparative studies have shown prednisolone clearance to be approximately 0.42 L/kg/hr in cattle, 0.93 L/kg/hr in sheep, and ranging from 0.235 to 0.374 L/kg/hr in horses. researchgate.netnih.gov Alpacas exhibited a clearance of 0.347 L/kg/hr. nih.gov In cynomolgus monkeys, prednisolone demonstrated dose-dependent clearance. researchgate.net

Table 1: Prednisolone Clearance Rates in Various Animal Species

| Animal Species | Clearance Rate | Source |

|---|---|---|

| Rats (5 mg/kg dose) | 6.18 L/h/kg | nih.gov |

| Rats (50 mg/kg dose) | 3.07 L/h/kg | nih.gov |

| Dogs | 3.96 ml/min/kg (237.6 ml/h/kg) | nih.govavma.org |

| Beagle Dogs | 1,370 ml/h/kg | researchgate.netnih.govfrontiersin.org |

| Cattle | 0.42 L/kg/hr | researchgate.netnih.gov |

| Sheep | 0.93 L/kg/hr | researchgate.netnih.gov |

| Horses | 0.235-0.374 L/kg/hr | researchgate.netnih.gov |

| Alpacas | 0.347 L/kg/hr | nih.gov |

Volume of Distribution and Terminal Plasma Half-Life in Animal Models

The volume of distribution (Vd) and terminal plasma half-life are key parameters that describe the extent of drug distribution in the body and the time it takes for the plasma concentration to decrease by half.

In rats, the steady-state volume of distribution of prednisolone decreased from 2.14 L/kg to 1.05 L/kg as the dose increased, while the half-life remained unaffected at approximately 0.50 hours. nih.gov In dogs, the volume of the central compartment for prednisolone was measured at 165 ml/kg. nih.govavma.org A study in beagle dogs reported the volumes of the central and peripheral compartments to be 2,300 ml/kg and 600 ml/kg, respectively, with a terminal plasma half-life of 1.7 hours. researchgate.netnih.govfrontiersin.org

The terminal half-life of prednisolone also varies across species. In dogs, the mean plasma half-life for prednisolone and its metabolites was 166 minutes (2.77 hours). nih.govavma.org In alpacas, the elimination half-life after intravenous administration was 2.98 hours, which is similar to the 3.6 hours reported for cattle. researchgate.netnih.gov Horses and sheep have shorter reported half-lives of 1.15-1.65 hours and 0.85 hours, respectively. researchgate.netnih.gov In cynomolgus monkeys, the serum half-life was estimated to be between 2 and 4 hours. researchgate.net

Table 2: Volume of Distribution and Terminal Half-Life of Prednisolone in Animal Models

| Animal Species | Volume of Distribution | Terminal Half-Life | Source |

|---|---|---|---|

| Rats | 2.14 L/kg (5 mg/kg dose), 1.05 L/kg (50 mg/kg dose) | 0.50 hours | nih.gov |

| Dogs | Central Compartment: 165 ml/kg | 166 minutes (2.77 hours) | nih.govavma.org |

| Beagle Dogs | Central: 2,300 ml/kg, Peripheral: 600 ml/kg | 1.7 hours | researchgate.netnih.govfrontiersin.org |

| Alpacas | Vdss: 1,295 ml/kg | 2.98 hours | nih.gov |

| Cattle | Not Specified | 3.6 hours | researchgate.netnih.gov |

| Horses | Not Specified | 1.15-1.65 hours | researchgate.netnih.gov |

| Sheep | Not Specified | 0.85 hours | researchgate.netnih.gov |

| Cynomolgus Monkeys | Dose-dependent | 2-4 hours | researchgate.net |

Two-Compartment Open Model Analysis in Animal Pharmacokinetic Studies

Pharmacokinetic data for prednisolone sodium succinate are often analyzed using a two-compartment open model. This model conceptualizes the body as having a central compartment (representing blood and highly perfused tissues) and a peripheral compartment (representing less perfused tissues). The drug is administered into and eliminated from the central compartment, and it distributes between the central and peripheral compartments.

Studies in dogs have successfully fitted plasma concentration data of prednisolone to a two-compartment open model. nih.govavma.org This analysis revealed a rapid initial distributional phase followed by a slower elimination phase. nih.govavma.orgebi.ac.uk This biphasic decline in plasma concentration is characteristic of drugs that distribute from the central compartment into peripheral tissues before being eliminated. A study in beagle dogs also found that a two-compartment pharmacokinetic model accurately described the data collected after intravenous administration of prednisolone succinate. frontiersin.org

Impact of Physiological States on Prednisolone Sodium Succinate Pharmacokinetics in Animal Models

The pharmacokinetic properties of prednisolone sodium succinate can be significantly altered by different physiological states, such as hemorrhagic shock.

In dogs subjected to hemorrhagic shock (removal of 41% of blood volume), the pharmacokinetics of prednisolone were significantly altered. nih.govavma.org The total body clearance of prednisolone decreased from 3.96 ml/min/kg in the normal state to 2.53 ml/min/kg during shock. nih.govavma.orgebi.ac.uk The volume of the central compartment also decreased significantly from 165 ml/kg to 110 ml/kg. nih.govavma.orgebi.ac.uk However, the mean plasma half-life of prednisolone and its metabolites was not significantly different, being 166 minutes before hemorrhage and 197 minutes after. nih.govavma.orgebi.ac.uk These changes suggest that in a state of shock, both the distribution and elimination of prednisolone are impaired. researchgate.net

Under normovolemic (normal blood volume) conditions in dogs, the pharmacokinetic parameters serve as a baseline for comparison with altered physiological states. In healthy, awake dogs, the total body clearance of prednisolone was 3.96 ml/min/kg, and the volume of the central compartment was 165 ml/kg. nih.govavma.orgebi.ac.uk The plasma concentration profile in these animals showed a rapid distribution phase followed by a slower elimination phase, consistent with a two-compartment model. nih.govavma.orgebi.ac.uk

Hemorrhagic Shock Models

In Vitro Hydrolysis and Conversion to Active Metabolites

The conversion of prednisolone sodium succinate to its active metabolite, prednisolone, is a crucial step for its pharmacological activity. This process has been studied in various in vitro systems to understand its dynamics and the factors that may influence its efficiency.

Enzymatic Conversion Dynamics of Prednisolone Sodium Succinate to Prednisolone

Prednisolone sodium succinate is designed as a prodrug, meaning it is pharmacologically inactive until it undergoes chemical conversion within the body to the active compound, prednisolone. nih.govebi.ac.ukresearchgate.net This conversion is primarily an enzymatic process involving hydrolysis. Studies have shown that the hydrolysis of the succinate ester is rapid and extensive in vivo, primarily carried out by cholinesterases and other non-specific esterases present in the plasma and various tissues, such as the liver. medsafe.govt.nzmsdvetmanual.com

In vitro studies using rabbit ocular tissue homogenates demonstrated that the initial rate of hydrolysis of the prednisolone succinate ester is dependent on the total protein content, following Michaelis-Menten kinetics. nih.gov This indicates a saturable enzymatic process. The plasma half-life of the succinate ester is relatively short, estimated to be between 18 and 25 minutes in humans, leading to the rapid appearance of prednisolone in the circulation. ebi.ac.uk

The potency of prednisolone sodium succinate is significantly lower than that of prednisolone in vitro, which is attributed to the necessity of its conversion to the active form. nih.govebi.ac.uk Research comparing the two compounds in suppressing the blastogenesis of human peripheral blood mononuclear cells (PBMCs) found that the concentration of prednisolone sodium succinate required to achieve 50% inhibition of cell growth (IC50) was markedly higher than that of prednisolone. nih.govebi.ac.uk

| Compound | Mean IC50 (nM) | Standard Deviation (nM) |

|---|---|---|

| Prednisolone | 580.0 | 1037.9 |

| Prednisolone Sodium Succinate | 3237.1 | 4627.3 |

Factors Influencing Prednisolone Liberation from Prednisolone Sodium Succinate in Culture Mediums

The liberation of prednisolone from its succinate ester in in vitro settings, such as cell culture mediums, is influenced by several factors. The rate of this conversion can be very slow in the absence of serum or cells, with a half-life exceeding four days. nih.govebi.ac.uk This suggests that the enzymatic activity required for efficient hydrolysis is primarily associated with cellular components or serum proteins.

One study found that after incubating 100 microM of prednisolone sodium succinate with PBMCs, between 22.7 and 42.9 microM of prednisolone was liberated into the culture medium. nih.govebi.ac.uk Interestingly, the presence or absence of fetal bovine serum or the PBMCs themselves did not significantly affect the ratio of prednisolone liberation. nih.govebi.ac.uk This indicates that the necessary enzymes may be present in the culture medium components or that the cells quickly release these enzymes into the medium.

The pH of the medium can also influence the stability and hydrolysis of ester prodrugs. basicmedicalkey.com While specific data on the optimal pH for prednisolone sodium succinate hydrolysis is not detailed in the provided context, it is a general principle that pH can affect both chemical and enzymatic hydrolysis rates. basicmedicalkey.com

Implications of Impaired Enzymatic Conversion on Prodrug Efficacy in Research Models

The efficacy of prednisolone sodium succinate as a research tool and therapeutic agent is critically dependent on its efficient conversion to prednisolone. nih.govebi.ac.ukresearchgate.net Any impairment in this enzymatic conversion can lead to a significant reduction in the expected pharmacological effect. nih.govebi.ac.ukresearchgate.net

In research models, particularly in vitro systems, the slow and incomplete conversion of the prodrug can lead to an underestimation of the potential efficacy of prednisolone. nih.govebi.ac.uk If the rate of hydrolysis is not accounted for, the observed biological response may be attributed to a lower-than-expected concentration of the active compound. This is highlighted by the significantly higher IC50 value of prednisolone sodium succinate compared to prednisolone in PBMC proliferation assays. nih.govebi.ac.uk

Furthermore, pathological conditions that may affect enzyme activity, such as liver disease, could impair the conversion of prednisone (B1679067) to prednisolone in vivo. nih.govpsu.edu This has important clinical implications, as patients with such conditions may experience attenuated therapeutic effects from prednisone, a related prodrug. nih.govpsu.edu Similarly, in research models that mimic such diseases, the impaired conversion of prednisolone sodium succinate would need to be considered to accurately interpret the results. The incomplete conversion of prodrugs can also be a factor in in vivo models, as seen with a dextran-succinate prodrug where high levels of the uncleaved form were found in feces. plos.org

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Prednisolone Sodium Succinate and Metabolites

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. While specific PBPK models solely for prednisolone sodium succinate are not extensively detailed in the provided search results, comprehensive PBPK models for prednisolone and its precursor, prednisone, have been developed and offer significant insights. researchgate.netnih.gov

These models are complex, accounting for nonlinear plasma protein binding, tissue binding, and the metabolic interconversion between prednisolone and prednisone. researchgate.net Studies in rats have shown that after intravenous injection of prednisolone sodium succinate, the ester is rapidly and completely hydrolyzed to prednisolone, with the ester being undetectable in plasma within 5 minutes. researchgate.net The subsequent pharmacokinetics of prednisolone are characterized by rapid metabolism to prednisone, with concentrations of both compounds reaching a rapid equilibrium in plasma and tissues. researchgate.net

Advanced Analytical Methodologies for Prednisolone Sodium Succinate Research

Chromatographic Techniques for Quantification and Separation

Chromatographic methods are central to the analysis of Prednisolone (B192156) Sodium Succinate (B1194679), offering high-resolution separation and sensitive quantification. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two of the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of Prednisolone Sodium Succinate due to its versatility and efficiency. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently the method of choice, enabling the separation of the active pharmaceutical ingredient from its impurities and degradation products. researchgate.netnih.gov

The metabolic profile of Prednisolone Sodium Succinate is complex, necessitating analytical methods capable of simultaneously measuring the parent drug and its various metabolites. HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), has proven to be a powerful tool for this purpose. nih.gov

Research has demonstrated the successful simultaneous identification of prednisolone and ten of its metabolites in human urine using HPLC-tandem mass spectrometry. nih.gov These metabolites include prednisone (B1679067) (the 11-oxo metabolite), as well as various hydroxylated and reduced forms such as 6-β-OH-prednisolone, 20-β-OH-prednisolone, and their respective epimers and tetrahydro derivatives. nih.gov The ability to detect these metabolites is crucial for understanding the drug's pharmacokinetic profile. nih.gov Following administration, the parent drug and its primary metabolites can be detected for up to 72 hours, while other metabolites are typically detectable for up to 24 hours. nih.gov

Another study details an HPLC method for the simultaneous determination of prednisone and its metabolite, prednisolone, in plasma. nih.gov This method utilizes a reversed-phase C6 column and a mobile phase of methanol (B129727) and water, achieving analytical recoveries of 94-98% for prednisone and 102-106% for prednisolone. nih.gov

The table below summarizes a typical HPLC setup for the simultaneous analysis of Prednisolone and its metabolites.

| Parameter | Value |

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Sample Type | Human Urine, Plasma nih.govnih.gov |

| Analytes | Prednisolone, Prednisone, and various hydroxylated and reduced metabolites nih.govnih.gov |

| Detection Window | Up to 72 hours for parent drug and major metabolites nih.gov |

Stability-indicating methods are essential for ensuring the quality and safety of pharmaceutical products. These methods can separate the intact drug from its degradation products, which may form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light exposure. science.govbmj.com

Several stability-indicating HPLC methods have been developed for Prednisolone Sodium Succinate and related compounds. bmj.comncl.edu.tw For instance, one study evaluated the chemical stability of methylprednisolone (B1676475) sodium succinate and identified four main degradation products. researchgate.net It was found that temperature significantly influences the degradation process, leading to the formation of three specific impurities, while light exposure primarily increases the content of another impurity. researchgate.net

Forced degradation studies are a key component of developing these methods. nih.gov In one such study, methylprednisolone sodium succinate was subjected to strong acidic and basic conditions, as well as oxidation. bmj.com The results showed that the drug was stable under these conditions, with less than 3% decomposition, and the degradation products were well-separated from the parent compound. bmj.com

The following table outlines the conditions used in a forced degradation study for a related compound, methylprednisolone sodium succinate, which informs the development of stability-indicating methods for prednisolone sodium succinate.

| Stress Condition | Reagent | Duration |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 5 hours at 60°C bmj.com |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | 5 hours at 60°C bmj.com |

| Oxidation | 3% Hydrogen Peroxide | 5 hours at 60°C bmj.com |

The validation of analytical methods is crucial to ensure their reliability and accuracy for their intended purpose. HPLC methods for Prednisolone Sodium Succinate are validated according to guidelines from the International Conference on Harmonisation (ICH). nih.govasianpubs.orgrjwave.org

Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For prednisolone, linearity has been demonstrated in ranges such as 10 ppm to 150 ppm. rjwave.org

Sensitivity: This is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For a related compound, methylprednisolone, the LOD and LOQ were found to be 143.97 ng/mL and 436.27 ng/mL, respectively. nih.gov

Repeatability (Precision): This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same prescribed conditions. The relative standard deviation (RSD) for replicate injections is typically required to be less than 2%. rjwave.org

Robustness: This measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Ruggedness: This demonstrates the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

The table below presents typical validation parameters for an HPLC method for prednisolone.

| Validation Parameter | Typical Value/Range |

| Linearity Range | 10 ppm - 150 ppm rjwave.org |

| Correlation Coefficient (r²) | > 0.999 asianpubs.org |

| Accuracy (Recovery) | 99.69% - 101.23% rjwave.org |

| Precision (%RSD) | < 2% rjwave.org |

| LOD | 143.97 ng/mL (for a related compound) nih.gov |

| LOQ | 436.27 ng/mL (for a related compound) nih.gov |

Stability-Indicating HPLC Methods for Degradation Product Analysis

High-Performance Thin-Layer Chromatography (HPTLC) Applications

HPTLC is another valuable chromatographic technique for the analysis of corticosteroids like Prednisolone Sodium Succinate. It offers advantages such as the ability to analyze multiple samples simultaneously, which can be cost-effective and time-efficient. nih.gov HPTLC methods have been developed for the determination of prednisolone in various matrices. researchgate.net

In a typical HPTLC method, the sample is applied to a precoated silica (B1680970) gel plate, which is then developed with a suitable mobile phase. researchgate.net Quantification is achieved through densitometric scanning at a specific wavelength. researchgate.net For prednisolone, a mobile phase of chloroform (B151607) and methanol (95:5 v/v) and detection at 250 nm has been reported. researchgate.net The method was validated for linearity, with a correlation coefficient of 0.9967 in the range of 2-10 µg per band. researchgate.net

Spectroscopic and Spectrometric Characterization of Related Substances

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of Prednisolone Sodium Succinate and its related substances.

Infrared (IR) spectroscopy is used to confirm the identity of Prednisolone Succinate by comparing its spectrum with that of a reference standard. nihs.go.jp The presence of characteristic absorption bands at specific wave numbers provides a fingerprint of the molecule. nihs.go.jp

Mass spectrometry (MS), often coupled with chromatography (LC-MS), is a powerful tool for identifying degradation products and metabolites. researchgate.net By analyzing the mass-to-charge ratio of the ions, the molecular weight and fragmentation pattern of the compounds can be determined, allowing for their structural identification. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for the definitive structural elucidation of impurities. researchgate.net

UV-Vis spectrophotometry is also utilized for the determination of prednisolone. pnrjournal.com A method involving the formation of a colored complex with ferric chloride in the presence of TritonX-114 has been described, with the maximum absorbance measured at 390.5 nm. pnrjournal.com

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of impurities and metabolites of Prednisolone Sodium Succinate. This sensitive technique provides accurate mass data, which can be used to determine the molecular weight of a compound, propose a molecular formula, and, with the use of tandem mass spectrometry (MS/MS), gain structural information. rssl.com

In the context of prednisolone research, LC-MS/MS has been instrumental in identifying numerous metabolites in human urine. nih.govupf.edu One study successfully identified ten metabolites, including prednisone (the 11-oxo metabolite), hydroxylated derivatives such as 6-β-OH-prednisolone and 20-β-OH-prednisolone, and various tetrahydro epimers. nih.gov The identification of these metabolites is critical for understanding the drug's metabolic pathways and for anti-doping purposes, as the use of prednisolone is regulated by the World Anti-Doping Agency (WADA). nih.gov

The process of impurity identification often involves comparing the mass spectra of unknown peaks in a sample chromatogram with those of known standards or by interpreting the fragmentation patterns. rssl.com For instance, in a study of methylprednisolone sodium succinate, a related corticosteroid, LC-MS was used to identify four main degradation products. researchgate.net The accurate mass data obtained from a quadrupole time-of-flight (QTOF) mass spectrometer can help in proposing the elemental composition of an impurity, and subsequent MS/MS fragmentation provides clues to its chemical structure. rssl.com

Table 1: Identified Metabolites of Prednisolone using LC-MS/MS

| Metabolite ID | Name |

|---|---|

| M-1 | Prednisone (11-oxo metabolite) |

| M-2 | 6-β-OH-prednisolone |

| M-3 | 20-β-OH-prednisolone |

| M-4 | 20-α-OH-prednisolone |

| M-5 | 20-α-OH-prednisone |

| M-6 | 20-β-OH-prednisone |

| M-7 | 2 tetrahydro epimers of 20-β-OH-prednisolone |

| M-8 | 2 tetrahydro epimers of 20-α-OH-prednisolone |

| M-9 | 2 tetrahydro epimers of 20-β-OH-prednisone |

| M-10 | 2 tetrahydro epimers of 20-α-OH-prednisone |

Data sourced from a study on the simultaneous identification of prednisolone and its metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degradants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including the degradation products of pharmaceuticals like Prednisolone Sodium Succinate. researchgate.netnih.gov While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com

In pharmaceutical analysis, NMR is used to confirm the structure of newly synthesized compounds and to identify unknown impurities and degradants. researchgate.net For complex molecules, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. These include:

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Correlation Spectroscopy (COSY): Shows correlations between coupled protons. mdpi.com

Heteronuclear Single-Quantum Correlation (HSQC): Correlates protons to their directly attached carbons. mdpi.com

Heteronuclear Multiple-Bond Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. mdpi.com

A study on methylprednisolone, a structurally similar corticosteroid, utilized both mass spectrometry and NMR spectroscopy to identify its degradation products. researchgate.net This combined approach allows for a comprehensive characterization of the degradants, which is essential for understanding the stability of the drug product. Solid-state NMR has also been used to analyze the polymorphic forms of prednisolone in tablets, demonstrating its utility in the analysis of final dosage forms. nih.gov

Table 2: Key NMR Experiments for Structural Elucidation

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon framework |

| COSY | ¹H-¹H correlations |

| HSQC | ¹H-¹³C one-bond correlations |

| HMBC | ¹H-¹³C long-range correlations |

This table summarizes common NMR experiments used in structural elucidation. mdpi.com

Ultraviolet (UV) Spectrophotometry in Chromatographic Detection

Ultraviolet (UV) spectrophotometry is a widely used detection method in high-performance liquid chromatography (HPLC) for the analysis of Prednisolone Sodium Succinate and related compounds. psu.edu The chromophore present in the prednisolone molecule, specifically the conjugated α,β-unsaturated ketone system in the A-ring, absorbs UV radiation at a characteristic wavelength. psu.edu

In HPLC methods, a UV detector is set to a specific wavelength, often around 254 nm, to monitor the eluent as it exits the chromatographic column. nihs.go.jpnih.govlupinepublishers.com As a compound that absorbs at this wavelength passes through the detector, a peak is generated on the chromatogram. The area or height of this peak is proportional to the concentration of the compound in the sample.

This technique is routinely used for:

Assay of the active pharmaceutical ingredient: To determine the amount of Prednisolone Sodium Succinate in a drug product.

Purity testing: To detect and quantify impurities that also absorb UV light.

Stability studies: To monitor the degradation of the drug over time by observing the decrease in the main peak and the appearance of degradation product peaks. psu.edu

For example, a stability-indicating HPLC method for prednisolone sodium phosphate (B84403), a related ester, used UV detection at 254 nm to separate the active ingredient from its degradation products. psu.edu Similarly, methods for the analysis of hydrocortisone (B1673445) sodium succinate and prednisolone in plasma have utilized UV detection at 254 nm. nih.govlupinepublishers.com

Table 3: Typical HPLC-UV Conditions for Prednisolone Analysis

| Parameter | Condition |

|---|---|

| Wavelength | 254 nm |

| Column | Octadecylsilanized silica gel (C18) |

| Mobile Phase | Varies, often a mixture of water, methanol, and/or acetonitrile (B52724) with a pH modifier like acetic acid. |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

These are general conditions and may vary depending on the specific method. psu.edunihs.go.jplupinepublishers.com

Raman Spectra in Forensic Spectral Research

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the chemical structure and composition of a material. It is a non-destructive technique that requires minimal or no sample preparation. In forensic science, Raman spectroscopy is a valuable tool for the identification of unknown substances, including pharmaceuticals.

The Raman spectrum of a molecule is like a fingerprint, with characteristic peaks corresponding to the vibrations of specific chemical bonds. For Prednisolone Sodium Succinate, the Raman spectrum would show peaks related to the vibrations of the steroid backbone, the succinate ester group, and other functional groups.

Research has shown that FT-Raman spectroscopy can be used to characterize prednisolone. nih.govnih.govresearchgate.net The technique can be used to differentiate between different polymorphic forms of a drug, which can have different physical properties and bioavailability. researchgate.net While extensive research specifically on the forensic analysis of Prednisolone Sodium Succinate using Raman spectroscopy is not widely published, the principles of the technique make it well-suited for such applications. The ability to analyze samples directly, even within packaging, and to distinguish between closely related compounds is a significant advantage in forensic investigations. ucl.ac.uk

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Acetonitrile |

| Betamethasone |

| Cortisol |

| Cortisone acetate |

| Dichloromethane |

| Diethyl ether |

| Ethanol |

| Ethyl acetate |

| Hydrocortisone acetate |

| Hydrocortisone sodium succinate |

| Methanol |

| Methylprednisolone |

| Methylprednisolone sodium succinate |

| Prednisolone |

| Prednisolone acetate |

| Prednisolone pivalate |

| Prednisolone sodium phosphate |

| Prednisolone sodium succinate |

| Prednisolone succinate |

| Prednisone |

| Sodium hydroxide |

Stability and Degradation Pathways of Prednisolone Sodium Succinate

Chemical Stability Profile in Various Research Vehicles and Conditions

The stability of prednisolone (B192156) sodium succinate (B1194679) is influenced by several factors, including the composition of the solution it is in and the environmental conditions to which it is exposed.

The pH of a solution significantly impacts the stability of prednisolone sodium succinate. Studies on the closely related compound, methylprednisolone (B1676475) sodium succinate, show that its stability is pH-dependent. For instance, in solutions with a pH between 7 and 8, the compound is relatively stable. google.com However, deviations from this optimal pH range can accelerate degradation. In acidic conditions (pH 1-2.5), hydrolysis is subject to specific acid catalysis, while in alkaline conditions (pH 7.6-10), specific hydroxyl catalysis drives degradation. uri.edu The decomposition of prednisolone itself is found to be slowest at a pH of 2.5, with the degradation rate being nearly independent of pH between 5.0 and 6.0. researchgate.net One study found that for methylprednisolone sodium succinate eye drops, a pH below the lower stability threshold of 7.0 was reached rapidly at room and accelerated temperatures, while refrigerated conditions showed a more gradual decrease. revistafarmaciahospitalaria.es

The degradation of prednisolone in alkaline solutions follows first-order kinetics, with the rate being dependent on the steroid concentration. researchgate.net The exclusion of oxygen can slow the degradation rate by eliminating an oxygen-dependent reaction pathway. researchgate.net

Temperature, moisture, and light are critical environmental factors that affect the integrity of prednisolone sodium succinate.

Temperature: Elevated temperatures accelerate the degradation of prednisolone and its derivatives. shd.org.rsveeprho.com For instance, studies on methylprednisolone sodium succinate in a freeze-dried powder form showed that temperature is a major factor in the degradation process, leading to the formation of several impurities. shd.org.rsresearchgate.net After 6 months at 40°C and 75% relative humidity, the concentrations of certain impurities significantly increased. researchgate.net In solution, the stability of methylprednisolone sodium succinate is also temperature-dependent, with greater stability observed at refrigerated temperatures (4°C) compared to room temperature (22-25°C). revistafarmaciahospitalaria.esmedscape.com Some oral solutions of prednisolone should be stored between 36°F to 77°F (2°C to 25°C) and may be refrigerated. webmd.com

Moisture: Prednisolone sodium succinate is described as a hygroscopic, amorphous solid, indicating its sensitivity to moisture. google.com The presence of water can facilitate hydrolysis. In freeze-dried formulations of methylprednisolone sodium succinate, increased water in the microenvironment can lower the glass transition temperature, leading to a higher rate of reaction and degradation. nih.gov

Light: Exposure to light can also lead to the degradation of these compounds. veeprho.com In studies of methylprednisolone sodium succinate, the presence of light was found to cause an increase in the content of a specific impurity (impurity A). shd.org.rsresearchgate.net

The following table summarizes the stability of methylprednisolone sodium succinate under different storage conditions, which provides insights into the stability of the closely related prednisolone sodium succinate.

| Storage Condition | Duration | Observation |

| 40°C / 75% RH | 6 months | Significant increase in impurities B and D. researchgate.net |

| 25°C / 60% RH | 24 months | Less degradation compared to accelerated conditions. researchgate.net |

| Photostability (Cool white & near UV lamp) | Not specified | Increase in impurity A. shd.org.rsresearchgate.net |

The compatibility of prednisolone sodium succinate with other components in a formulation is crucial for its stability.

In intravenous solutions, the type of diluent affects stability. For methylprednisolone sodium succinate, consistently higher turbidity, an indicator of instability, was observed in 5% dextrose injection compared to 0.9% sodium chloride injection. nih.gov The stability in 5% dextrose injection can vary from 8 to 24 hours depending on the concentration. nih.gov It is recommended to administer methylprednisolone sodium succinate separately from other intravenously administered compounds to avoid compatibility issues. hres.camedicines.org.uk

Commonly used excipients in freeze-dried formulations, known as bulking agents, can also influence stability. A study on methylprednisolone sodium succinate found that the rate of hydrolysis was significantly higher in formulations containing mannitol (B672) compared to those with lactose. nih.gov The rate of hydrolysis increased with a higher ratio of mannitol to the drug. nih.gov This is attributed to mannitol's crystallization, which affects the distribution of water in the matrix. nih.gov Lactose, on the other hand, remained amorphous and did not significantly alter the hydrolysis rate compared to a control formulation without an excipient. nih.gov

The table below outlines the compatibility of methylprednisolone sodium succinate with various intravenous fluids and excipients.

| Co-Formulation Component | Observation |

| 5% Dextrose Injection | Higher turbidity and reduced stability compared to 0.9% Sodium Chloride. nih.gov |

| 0.9% Sodium Chloride Injection | Acceptable stability for up to 24 hours over a broad concentration range. nih.gov |

| Mannitol (Bulking Agent) | Increased rate of hydrolysis in freeze-dried formulations. nih.gov |

| Lactose (Bulking Agent) | No significant effect on the rate of hydrolysis in freeze-dried formulations. nih.gov |

| Granisetron Hydrochloride | Stable for at least 72 hours when mixed in 0.9% sodium chloride injection. nih.gov |

| Tropisetron | Stable for at least 48 hours when mixed in 0.9% sodium chloride injection. bmj.com |

Effect of Temperature, Moisture, and Light on Compound Integrity

Identification and Characterization of Degradation Products

Understanding the degradation products of prednisolone sodium succinate is essential for ensuring the quality and safety of its formulations.

When subjected to cobalt-60 (B1206103) irradiation, a method used for sterilization, corticosteroids like prednisolone sodium succinate can degrade. Two primary degradation processes have been identified:

Loss of the corticoid side chain on the D-ring, which results in the formation of a C-17 ketone. nih.gov

Conversion of the C-11 alcohol, if present, to a C-11 ketone. nih.gov

Minor degradation products resulting from other changes to the side chain have also been identified. nih.gov Importantly, no new or unique radiolytic compounds have been found that are not already known as process impurities or degradation compounds. nih.gov The rate of radiolytic degradation for most corticosteroids is relatively low, ranging from 0.2 to 1.4% per Mrad. nih.gov

The analysis of impurities and related substances is a key component of stability studies. High-performance liquid chromatography (HPLC) is a widely used and preferred method for detecting and quantifying these compounds. veeprho.comasianpubs.org

Forced degradation studies under various stress conditions (acid, base, oxidation, thermal, and photolytic) are performed to identify potential degradation products. asianpubs.org In a study on methylprednisolone acetate, significant degradation was observed under acid, base, and oxidative stress. asianpubs.org

In stability studies of methylprednisolone sodium succinate, several degradation products, often referred to as impurities A, B, C, and D, have been identified. shd.org.rsresearchgate.net

Impurity A formation is associated with exposure to light. shd.org.rsresearchgate.net

Impurities B, C, and D are primarily formed under thermal stress. shd.org.rsresearchgate.net

The parent drug, prednisolone, can also be considered a degradation product of prednisolone sodium succinate, as the succinate ester can be hydrolyzed. nih.gov Furthermore, prednisolone 21-hemisuccinate can undergo intramolecular transformation to form prednisolone 17-hemisuccinate. nih.gov

The following table lists some of the known impurities and degradation products related to prednisolone and its derivatives.

| Compound Name | Notes |

| Prednisolone | Parent drug, can be formed by hydrolysis of the succinate ester. nih.govnih.gov |

| Prednisone (B1679067) | A related corticosteroid, can be an impurity. asianpubs.org |

| Prednisolone Acetate | An ester of prednisolone, can be an impurity. asianpubs.org |

| Methylprednisolone | A related corticosteroid. asianpubs.org |

| Prednisolone 17-hemisuccinate | Formed by intramolecular transformation of prednisolone 21-hemisuccinate. nih.gov |

| C-17 Ketone derivatives | Major radiolytic degradation products. nih.gov |

| Impurity A (Methylprednisolone) | Forms under light exposure. shd.org.rsresearchgate.net |

| Impurities B, C, D (Methylprednisolone) | Form under thermal stress. shd.org.rsresearchgate.net |

Mechanistic Insights into Degradation Processes

The chemical stability of prednisolone sodium succinate is influenced by several degradation pathways. These processes primarily involve the hydrolysis of the succinate ester and subsequent degradation of the active prednisolone molecule. The principal mechanisms include cleavage of the C-21 ester linkage, loss of the dihydroxyacetone side chain, and oxidation of the C-11 hydroxyl group.

Ester Hydrolysis

Prednisolone sodium succinate is a prodrug, and its conversion to the pharmacologically active prednisolone is a critical initial step that can also be considered a degradation pathway from the perspective of the parent compound. This conversion is primarily facilitated by enzymatic hydrolysis in biological systems. karger.comnih.gov Studies have shown that the succinate ester is rapidly and often completely hydrolyzed to prednisolone. nih.gov The rate of this hydrolysis can follow Michaelis-Menten kinetics, indicating an enzyme-mediated process. karger.comnih.gov Esterases present in various tissues and fluids are responsible for this rapid cleavage. karger.comnih.gov

In aqueous solutions, the hydrolysis of the succinate ester can also occur non-enzymatically, influenced by pH. The hydrolysis is subject to specific acid catalysis at low pH and specific hydroxyl catalysis at higher pH levels. uri.edu

Side Chain Loss

A significant degradation pathway for prednisolone, once formed from its succinate ester, involves the cleavage of the dihydroxyacetone side chain at C-17. uri.edunih.gov This degradation leads to the formation of a C-17 ketone. nih.gov This process is a common degradation route for many corticosteroids. nih.gov The presence of trace metals in aqueous solutions has been shown to significantly increase the rate of degradation of the dihydroxyacetone side chain of prednisolone. uri.edu

The degradation of the dihydroxyacetone side chain can proceed through a mechanism known as the Mattox rearrangement, particularly under acidic conditions. scirp.org This rearrangement involves the acid-catalyzed β-elimination of water from the side chain, leading to the formation of enol-aldehyde intermediates. scirp.org While studied in other corticosteroids, this mechanism is relevant to prednisolone due to its shared structural features. scirp.org

Ketone Conversion

The following table summarizes the key degradation products resulting from these mechanistic pathways.

| Initial Compound | Degradation Pathway | Resulting Product |

| Prednisolone Sodium Succinate | Ester Hydrolysis | Prednisolone |

| Prednisolone | Side Chain Loss (at C-17) | C-17 Ketone derivative |

| Prednisolone | Ketone Conversion (at C-11) | Prednisone |

Molecular and Cellular Pharmacodynamics of Prednisolone Sodium Succinate

Glucocorticoid Receptor Binding and Downstream Gene Expression Modulation

The primary mechanism of action for prednisolone (B192156) sodium succinate (B1194679), like other corticosteroids, involves its interaction with intracellular glucocorticoid receptors (GR). msdvetmanual.comhres.ca After entering the cell, prednisolone binds to these receptors in the cytoplasm. nih.govmsdvetmanual.com This binding event forms a hormone-receptor complex that then translocates into the cell nucleus. msdvetmanual.com Within the nucleus, this complex interacts with specific DNA sequences, leading to altered gene expression. nih.govmsdvetmanual.com This modulation of gene transcription is the foundation for the broad range of anti-inflammatory and immunosuppressive effects observed with this compound. msdvetmanual.comdrugbank.com

Inhibition of Pro-Inflammatory Signaling Pathways

A key aspect of prednisolone sodium succinate's pharmacodynamics is its ability to inhibit pro-inflammatory signaling pathways. drugbank.com Glucocorticoids are known to suppress the expression of genes that encode for pro-inflammatory cytokines. nih.gov This is achieved, in part, through the inhibition of critical transcription factors like NF-Kappa B, which plays a central role in the inflammatory response. drugbank.comdrugbank.com Furthermore, corticosteroids inhibit phospholipase A2, an enzyme that leads to the formation of arachidonic acid derivatives, which are potent inflammatory mediators. drugbank.comdrugbank.com By down-regulating these pathways, prednisolone sodium succinate effectively dampens the inflammatory cascade. Research on related compounds like methylprednisolone (B1676475) sodium succinate highlights the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. researchgate.netresearchgate.net

Cellular Responses and Immunomodulatory Effects in Research Models

The molecular changes initiated by prednisolone sodium succinate translate into significant effects on the behavior and function of various immune cells. These cellular responses are central to its immunomodulatory capacity.

Neutrophil and Lymphocyte Trafficking Modulation

Prednisolone sodium succinate exerts a profound influence on the movement and distribution of neutrophils and lymphocytes. nih.gov Glucocorticoids are known to decrease the number of circulating lymphocytes, monocytes, eosinophils, and basophils, primarily by causing their redistribution from the vasculature into lymphoid tissues. nih.govdvm360.com This is partly due to a decreased expression of adhesion molecules, which reduces the ability of these cells to adhere to the vascular endothelium and move into tissues. dvm360.com

Conversely, glucocorticoids can increase the number of circulating neutrophils. frontiersin.orgresearchgate.net This effect is attributed to the inhibition of neutrophil apoptosis (programmed cell death) and demargination, which is the movement of neutrophils from the margin of blood vessels into the general circulation. drugbank.comdrugbank.com A study in dogs administered with prednisolone sodium succinate intravenously demonstrated an increase in neutrophil numbers and a decrease in lymphocyte numbers. frontiersin.orgresearchgate.net

Table 1: Effects of Prednisolone on Leukocyte Trafficking in a Canine Model

| Cell Type | Effect on Circulation | Underlying Mechanism |

|---|---|---|

| Lymphocytes | Decrease | Redistribution from vasculature to lymphoid tissue, stimulated cell loss. dvm360.comfrontiersin.orgresearchgate.net |

| Neutrophils | Increase | Inhibition of apoptosis and demargination, inhibited cell loss. drugbank.comdrugbank.comfrontiersin.orgresearchgate.net |

| Monocytes | Decrease | Redistribution from vasculature to lymphoid tissue. dvm360.com |

| Eosinophils | Decrease | Redistribution from vasculature to lymphoid tissue. dvm360.com |

Suppression of Mitogen-Induced Blastogenesis in Mononuclear Cells

Prednisolone sodium succinate has been shown to suppress the proliferation of mononuclear cells in response to mitogens, a process known as blastogenesis. In one in-vitro study, both prednisolone and prednisolone sodium succinate dose-dependently suppressed the blastogenesis of human peripheral blood mononuclear cells (PBMCs) induced by concanavalin (B7782731) A. ebi.ac.ukoup.comnih.gov However, the study found that the potency of prednisolone sodium succinate was significantly lower than that of prednisolone. ebi.ac.ukoup.comnih.gov The suppressive effects of prednisolone sodium succinate were attributed, at least in part, to its conversion to prednisolone in the culture medium. oup.comnih.gov

Table 2: Comparative Suppressive Potency on PBMC Blastogenesis

| Compound | Mean IC50 (nM) |

|---|---|

| Prednisolone | 580.0 |

| Prednisolone Sodium Succinate | 3237.1 |

Data from a study on human peripheral blood mononuclear cells. ebi.ac.ukoup.comnih.gov

Effects on Phagocytosis of Leukocytes

The effect of prednisolone sodium succinate on the phagocytic activity of leukocytes, a critical component of the innate immune response, has been a subject of research. Glucocorticoids can inhibit the ability of macrophages to engulf and kill microorganisms. dvm360.com One study indicated that anti-inflammatory doses of glucocorticoids have minimal effects on the phagocytosis and lysosomal stability of polymorphonuclear neutrophils (PMNs). dvm360.com However, another study investigating a related compound, methylprednisolone sodium succinate, in dogs found a decrease in the phagocytotic ability of PMNs on days 1, 2, and 7 after administration. avma.org Similarly, another study on the same compound in dogs showed a decreased phagocytic capacity of canine PMNs. koreascience.kr Research on various glucocorticoid derivatives revealed that while some, like hydrocortisone (B1673445) and dexamethasone, had inhibitory effects on neutrophil bactericidal competency, methylprednisolone sodium succinate appeared to be free of these adverse effects in the studied in-vitro model. nih.gov

Inhibition of Calcineurin Activity in Peripheral Mononuclear Cells

Research has demonstrated that prednisolone sodium succinate can directly influence key signaling pathways within immune cells. Specifically, it has been shown to inhibit the activity of calcineurin in human peripheral blood mononuclear cells (PBMCs). nih.govnih.gov Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, plays a critical role in T-cell activation by dephosphorylating the nuclear factor of activated T-cells (NFAT), leading to its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes.

In one study, prednisolone sodium succinate at a concentration of 10⁻⁵ M was found to inhibit calcineurin activity in human PBMCs. nih.gov This inhibitory effect on a crucial component of the T-cell activation pathway highlights a direct molecular mechanism through which prednisolone sodium succinate can exert its immunosuppressive effects. Further studies have corroborated that glucocorticosteroids can reduce calcineurin activity in mononuclear cells, and this effect is dose-dependent. nih.gov

Protection Against Cyclosporine A-Induced Cytotoxicity in Cellular Models

Cyclosporine A (CsA) is a potent immunosuppressive agent, but its use can be limited by cytotoxicity. Studies have investigated the potential protective effects of prednisolone sodium succinate against CsA-induced damage in cellular models. It was found that higher concentrations (10⁻⁴ M) of prednisolone sodium succinate could decrease the cytotoxic damage caused by CsA (10⁻⁴ M) in human peripheral blood mononuclear cells. nih.gov This protective effect was estimated by the reduced release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov

The combined use of glucocorticosteroids and CsA may offer a beneficial therapeutic strategy, with the glucocorticosteroid not only contributing an additive inhibitory effect on calcineurin activity but also providing a protective membrane influence against the cytotoxicity of CsA. nih.gov In Madin-Darby canine kidney (MDCK) tubular epithelial cells, pretreatment with prednisolone was shown to protect cells from CsA-induced apoptosis, though not from cell cycle arrest. nih.gov This protection is thought to be mediated, at least in part, by the suppression of reactive oxygen species (ROS) generation. nih.gov

Impact on Specific Physiological Markers in Animal Studies

Animal models have been instrumental in elucidating the systemic effects of prednisolone sodium succinate on various physiological markers, providing insights into its broader pharmacodynamic profile.

Modulation of Cortisol Suppression

A hallmark effect of exogenous glucocorticoid administration is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a decrease in endogenous cortisol production. pfizer.com Studies in dogs have quantitatively characterized this effect. Following intravenous administration of prednisolone sodium succinate, a rapid and significant suppression of plasma cortisol levels is observed. frontiersin.orgnih.govresearchgate.net

The concentration of prednisolone required to produce 50% of the maximum cortisol suppression (IC50) in dogs was found to be very low, at 0.04 ng/mL, indicating a high sensitivity of the HPA axis to prednisolone. frontiersin.orgresearchgate.net In cows, after intravenous and intramuscular administration of prednisolone sodium succinate, plasma hydrocortisone (cortisol) levels returned to normal within 48 hours. researchgate.net This demonstrates a transient but potent suppression of adrenal function.

Influence on Glucose Utilization and Metabolism in Blood Cell Studies

Glucocorticoids are known to have profound effects on carbohydrate metabolism, often leading to hyperglycemia. medsafe.govt.nz Studies on blood cells have explored the direct impact of these agents on glucose utilization. In vitro studies using baboon blood demonstrated that therapeutically effective and even high concentrations of methylprednisolone sodium succinate did not have a detrimental influence on glucose utilization by neutrophils, either in the absence or presence of E. coli organisms. nih.gov This suggests that the steroid itself does not directly impair the glucose metabolism of these immune cells. nih.gov However, it is well-established that systemic corticosteroid therapy can increase blood glucose levels and may worsen pre-existing diabetes. medsafe.govt.nzmdpi.com

Effects on Inflammatory Cell Infiltration and Cytokine Production in Animal Burn Models

In animal models of burn injuries, prednisolone sodium succinate has been shown to modulate the inflammatory response, though the effects can be complex. researchgate.netresearchgate.net In a study using mice with hot water-induced burns of varying severity, oral administration of prednisolone sodium succinate generally suppressed the expression of inflammatory cytokines such as IL-1β, TNFα, IL-6, and IFNγ in deep subcutaneous burns. researchgate.netresearchgate.net

However, the effect on inflammatory cell infiltration and cytokine production in more superficial epidermal and dermal burns was more varied. researchgate.netresearchgate.net While there was an initial suppression of infiltrating inflammatory cells in some cases, an increase was observed at later time points in epidermal burns. researchgate.netresearchgate.net Similarly, while some cytokines were decreased in epidermal and dermal burns, others showed increased expression. researchgate.netresearchgate.net These findings suggest that the anti-inflammatory effects of corticosteroids in this context are not a simple, uniform inhibition but rather a more intricate modulation of the inflammatory cascade. researchgate.netresearchgate.net

Comparative Potency of Prednisolone Sodium Succinate Versus Prednisolone in In Vitro Models

A critical aspect of understanding the pharmacodynamics of prednisolone sodium succinate is its comparison to its active form, prednisolone. In vitro studies have consistently shown that prednisolone sodium succinate has a markedly lower potency than prednisolone. nih.govebi.ac.uk

One study comparing their ability to suppress the mitogen-induced blastogenesis of human peripheral blood mononuclear cells found the IC50 (concentration causing 50% inhibition) for prednisolone to be 580.0 nM, while the IC50 for prednisolone sodium succinate was significantly higher at 3237.1 nM. nih.govebi.ac.uk The ratio of prednisolone IC50 to prednisolone sodium succinate IC50 ranged from 0.005 to 0.230, underscoring the lower intrinsic activity of the succinate ester. nih.govebi.ac.uk

The immunosuppressive effects of prednisolone sodium succinate in these in vitro systems are thought to be at least partially due to its conversion to prednisolone in the culture medium. nih.gov High-performance liquid chromatography (HPLC) analysis confirmed that after incubating PBMCs with 100 µM prednisolone sodium succinate, between 22.7 and 42.9 µM of prednisolone was liberated. nih.gov The conversion of prednisolone sodium succinate to prednisolone can occur even without serum or cells, but this process is very slow. nih.gov This highlights the importance of enzymatic conversion for the clinical efficacy of prednisolone sodium succinate. nih.gov

Table of Findings: Comparative Potency of Prednisolone vs. Prednisolone Sodium Succinate

| Parameter | Prednisolone | Prednisolone Sodium Succinate | Reference |

|---|---|---|---|

| Mean IC50 (nM) | 580.0 | 3237.1 | nih.govebi.ac.uk |

| IC50 Ratio (Prednisolone/Prednisolone Sodium Succinate) | - | 0.005 - 0.230 | nih.govebi.ac.uk |

| Liberated Prednisolone (µM) from 100 µM PSS | - | 22.7 - 42.9 | nih.gov |

(IC50: Concentration of drug that gave 50% inhibition of cell growth in human peripheral blood mononuclear cells)

Innovative Drug Delivery Systems and Formulation Research for Prednisolone Sodium Succinate

Polymeric Nanoparticles for Localized Delivery in Preclinical Models

The use of polymeric nanoparticles represents a significant strategy for achieving localized and sustained delivery of corticosteroids. Research in this area has often utilized methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS), a closely related glucocorticoid, as a model compound to demonstrate the feasibility of this approach for treating localized inflammation, such as in spinal cord injuries. researchgate.netnih.gov

Researchers have successfully developed methylprednisolone sodium succinate (MPSS) loaded nanoparticles using polycaprolactone (B3415563) (PCL), a biodegradable polymer. researchgate.net The nanoprecipitation method has been employed to produce these nanoparticles. istanbul.edu.tr Characterization of these nanoparticles is a critical step to ensure they possess the desired properties for effective drug delivery. Key parameters evaluated include particle size and drug encapsulation efficiency. istanbul.edu.tr

In one study, the developed PCL nanoparticles loaded with MPSS exhibited characteristics suitable for localized drug delivery applications. istanbul.edu.tr

Table 1: Characteristics of Methylprednisolone Sodium Succinate (MPSS)-Loaded Polycaprolactone (PCL) Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Average Particle Size | 185 nm | istanbul.edu.tr |

| Drug Encapsulation Efficiency | 7.9% | istanbul.edu.tr |

This table presents data from a study on MPSS, a compound structurally similar to Prednisolone (B192156) Sodium Succinate.

To achieve site-specific delivery and maintain the nanoparticles at the target location, the MPSS-loaded polycaprolactone nanoparticles have been embedded within an implantable fibrin (B1330869) gel. researchgate.netnih.gov This combination of a nanoparticle system with a gel matrix creates a localized delivery platform designed to release the drug in a sustained manner directly at the site of injury or inflammation. researchgate.netnih.gov This approach aims to localize the therapeutic agent on the trauma site, which is particularly advantageous in conditions like acute spinal cord injury. nih.govscispace.com The use of a fibrin gel is advantageous due to its biocompatibility and its role in the natural healing process.

The efficacy of this localized delivery system has been evaluated in preclinical animal models, specifically in rats with acute spinal cord injury. nih.govscispace.com A primary measure of effectiveness was the quantification of key inflammatory cytokines in the spinal cord tissue. istanbul.edu.tr The levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and caspase-3 were measured to assess the anti-inflammatory effects of the delivered drug. nih.govscispace.com

The results indicated that the localized nanoparticle-gel system provided a therapeutic effect comparable to the systemic administration of a high dose of MPSS. researchgate.netnih.gov Treatment with the nanoparticle-gel system resulted in significantly lower levels of the pro-inflammatory cytokines IL-1β and IL-6 when compared to the untreated trauma group. researchgate.net

Table 2: Summary of Findings on Inflammatory Cytokine Levels

| Cytokine | Finding | Reference |

|---|---|---|

| Interleukin-1β (IL-1β) | Quantitatively analyzed by ELISA; significantly lower levels in the treatment group compared to the trauma group. | researchgate.net |

| Interleukin-6 (IL-6) | Quantitatively analyzed by ELISA; significantly lower levels in the treatment group compared to the trauma group. | researchgate.net |

This table summarizes findings from preclinical studies using a Methylprednisolone Sodium Succinate (MPSS) nanoparticle-gel system.

Integration with Implantable Gels (e.g., Fibrin Gel) for Site-Specific Delivery

Prodrug Conjugates for Controlled Release

Prodrug strategies involve chemically modifying a drug to create a conjugate that can release the active drug molecule under specific physiological conditions. This approach is being explored for prednisolone succinate to achieve controlled and targeted drug release. researchgate.netscirp.org

A chitosan-based prednisolone succinate prodrug conjugate (Cs-PS) has been successfully synthesized. researchgate.netresearchgate.net The synthesis method is based on the electrostatic interaction between the cationic amino groups of chitosan (B1678972) and the anionic carboxyl group of the prednisolone succinate drug in an aqueous, dilute acid medium. researchgate.netmgmuhs.com The formation of the new polymeric prodrug has been confirmed using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy. researchgate.netekb.eg This method of creating a polymer-drug conjugate aims to develop a system for sustained release. ekb.eg

The in vitro drug release profile of the chitosan-prednisolone succinate (Cs-PS) prodrug has been studied to understand its release kinetics. researchgate.net In one study, the release of prednisolone succinate was measured in a phosphate (B84403) buffer solution (pH 7.4). researchgate.net To mathematically describe the drug release mechanism from the polymer matrix, the release data were fitted to various kinetic models. researchgate.netajptr.com

The results indicated that the drug release followed multiple kinetic patterns, suggesting a complex release mechanism. researchgate.net

Table 3: Kinetic Models Applied to Drug Release from Polysaccharide-Corticosteroid Conjugates

| Kinetic Model | Applicability | Reference |

|---|---|---|

| Zero Order | Investigated for modeling drug release. | researchgate.net |

| Higuchi Model | Investigated for modeling drug release. | researchgate.netajptr.com |

| Non-Fickian Diffusion | The release mechanism was identified as Non-Fickian. | researchgate.net |

| Korsmeyer-Peppas | Data were fitted to this model to understand release kinetics. | researchgate.netajptr.com |

Synthesis and Characterization of Chitosan-Based Prednisolone Succinate Prodrug Conjugates

Iontophoresis-Facilitated Transdermal Delivery Research

Iontophoresis is a non-invasive technique that utilizes a low-level electrical current to enhance the transport of charged drug molecules across the skin barrier. researchgate.net Research has explored this method to improve the delivery of Prednisolone sodium succinate, an ionic prodrug of prednisolone, to specific underlying tissues.

To evaluate the effectiveness of iontophoresis, in vitro studies have been conducted using excised skin from animal models. In one key study, the permeation of Prednisolone sodium succinate (PS-Na) was tested across excised hairless rat abdominal skin. nih.gov The experiment compared passive diffusion (without electrical current) to cathodal iontophoresis (using a negative current to repel the negatively charged drug molecule) at a current density of 0.4 mA/cm². nih.gov

The results demonstrated a significant enhancement in drug permeation with iontophoresis. The application of cathodal iontophoresis led to a 30-fold increase in the skin permeation of Prednisolone sodium succinate (PS) and a 10-fold increase in the permeation of its active metabolite, prednisolone (P), compared to passive delivery without iontophoresis. nih.gov

Table 1: In Vitro Permeation Enhancement via Cathodal Iontophoresis Comparison of drug permeation through excised hairless rat skin with and without the application of iontophoresis.

| Compound | Fold-Increase in Permeation with Iontophoresis |

| Prednisolone sodium succinate (PS) | 30x |

| Prednisolone (P) | 10x |

Data sourced from an in vitro experiment using a 1% solution of Prednisolone sodium succinate in pH 7.4 phosphate-buffered saline and a current of 0.4 mA/cm². nih.gov

Building on in vitro findings, research has also investigated the in vivo potential of iontophoresis to deliver prednisolone to targeted tissues, such as the trachea. nih.govwalshmedicalmedia.com In a rat model, Prednisolone sodium succinate was applied topically to the skin over the throat, and cathodal iontophoresis was administered. nih.gov The objective was to determine if this method could achieve higher drug concentrations directly in the tracheal tissue compared to passive application. nih.govresearchgate.net

The in vivo results confirmed the efficacy of the iontophoretic approach. The use of iontophoresis resulted in a 1.6-times higher concentration of Prednisolone sodium succinate (PS) and a 12-times higher concentration of the active drug, prednisolone (P), in the trachea compared to levels achieved without iontophoresis. nih.govwalshmedicalmedia.com These findings suggest that iontophoresis can facilitate the direct delivery of the steroid to the trachea through the skin, achieving significantly higher local tissue concentrations than passive diffusion. nih.gov

Table 2: In Vivo Drug Concentration in Rat Trachea Comparison of drug concentrations in the trachea following topical application to throat skin with and without iontophoresis.

| Compound | Fold-Increase in Tracheal Concentration with Iontophoresis |

| Prednisolone sodium succinate (PS) | 1.6x |

| Prednisolone (P) | 12x |

Data sourced from an in vivo experiment in rats. nih.gov

In Vitro Permeation Studies Through Excised Skin

Stability of Prednisolone Sodium Succinate in Pharmaceutical Vehicles and Solvents

The stability of a drug compound in its formulation is critical for its efficacy and shelf-life. The stability of prednisolone, the active component derived from Prednisolone sodium succinate, has been evaluated in various aqueous vehicles to identify suitable solvents for liquid dosage forms.

Research has been conducted to determine the stability of prednisolone in several aqueous vehicles, including water, citrate (B86180) buffer, 50% glycerin, 50% sorbitol, and 50% sucrose, often with a small percentage of ethanol. researchgate.net While prednisolone demonstrated rapid decomposition in citrate buffer, it showed much greater stability in other vehicles. researchgate.net

Among the tested options, sorbitol and glycerin were identified as the most suitable vehicles for maintaining prednisolone stability. researchgate.net In a separate study on a similar compound, prednisolone sodium phosphate, the presence of a sugar, particularly sorbitol, was also found to enhance the formulation's stability. google.com This suggests that polyol sweeteners like sorbitol and glycerin can act as effective stabilizing agents for prednisolone-based formulations.

Table 3: Suitability of Aqueous Vehicles for Prednisolone

| Vehicle | Stability Finding |

| 50% Sorbitol | Considered one of the best vehicles for prednisolone. researchgate.net |

| 50% Glycerin | Considered one of the best vehicles for prednisolone. researchgate.net |

| Citrate Buffer | Prednisolone decomposed quickly. researchgate.net |

| Water | Less stable than in sorbitol or glycerin. researchgate.net |

| 50% Sucrose | Less stable than in sorbitol or glycerin. researchgate.net |

Findings are based on a study comparing the stability of prednisolone in five different aqueous vehicles. researchgate.net

Proteomics Research Involving Prednisolone Sodium Succinate

Applications of Prednisolone (B192156) 21-Hemisuccinate Sodium Salt in Proteomics Studies

Prednisolone 21-hemisuccinate sodium salt, a water-soluble ester of the synthetic glucocorticoid prednisolone, serves as a valuable tool in proteomics research. cymitquimica.comchemicalbook.compharmaffiliates.comscbt.com Its utility in this field stems from its well-defined anti-inflammatory and immunosuppressive properties, which are mediated through the regulation of gene expression and protein synthesis. nih.gov

In the context of proteomics, researchers utilize prednisolone sodium succinate (B1194679) to investigate the complex cellular and molecular mechanisms underlying glucocorticoid action. By treating cells or tissues with this compound, scientists can induce changes in the proteome—the entire set of proteins expressed by a genome—and subsequently analyze these alterations. This approach allows for the identification of specific proteins and signaling pathways that are modulated by glucocorticoids.

One area of investigation involves the impact of prednisolone on the expression of key regulatory proteins. For instance, studies have explored its effect on transcription factors like B cell-specific activator protein (BSAP), encoded by the Pax5 gene. Research has shown that prednisolone sodium succinate can down-regulate BSAP/Pax5 expression in certain human leukemic B lineage cell lines, leading to growth arrest. ebi.ac.uk This suggests a mechanism by which glucocorticoids may control the proliferation of specific immune cells.

Furthermore, proteomics studies have examined the influence of prednisolone on proteins involved in bone metabolism. In osteosarcoma cell lines, prednisolone has been shown to have opposing effects to calcitonin on the RANKL/OPG system, which is crucial for bone remodeling. nih.gov Specifically, prednisolone treatment led to an increase in RANKL mRNA and a decrease in OPG mRNA and protein levels, indicating a potential for altered bone resorption. nih.gov

The ability of prednisolone to modulate the expression of a wide array of proteins makes it a significant compound for proteomics-based investigations into inflammatory processes, immune responses, and cellular proliferation and differentiation.

Investigation of Angiogenic Host Tissue Response in Animal Models

The influence of prednisolone sodium succinate on angiogenesis, the formation of new blood vessels, has been a subject of investigation in various animal models. These studies are critical for understanding how corticosteroids impact tissue repair, inflammation, and tumor growth, processes where angiogenesis plays a pivotal role.

One notable application has been the study of the host tissue response to implanted biomaterials. In a mouse model using a dorsal skinfold chamber, the perioperative administration of prednisolone was found to inhibit the vascularization of porous polyethylene (B3416737) (Medpor) implants. researchgate.net This was demonstrated by a significant decrease in the functional density of newly developing capillary blood vessels within the implants. researchgate.net Interestingly, while the angiogenic response was suppressed, the study still observed a chronic foreign body reaction characterized by the presence of giant cells at the implant-tissue interface. researchgate.net

The anti-angiogenic properties of glucocorticoids like prednisolone are thought to be mediated through several mechanisms. These include the suppression of the proliferation, migration, and sprouting of endothelial cells, as well as the reduction in the secretion of key pro-angiogenic factors such as vascular endothelial growth factor (VEGF). nih.govnih.gov Research has shown that corticosteroids can decrease VEGF mRNA levels and inhibit the production and activation of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which is a necessary step for cell sprouting. nih.gov

Furthermore, the succinate component of the molecule may also have implications for angiogenesis. Succinate itself has been identified as a regulator of angiogenesis, partly through the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that upregulates the expression of angiogenic genes like VEGF. nih.gov

The table below summarizes key findings from animal model studies investigating the effect of prednisolone on the angiogenic host tissue response.

| Animal Model | Experimental Setup | Key Findings | Reference(s) |

| Mouse (balb/c) | Implantation of porous polyethylene (Medpor) into dorsal skinfold chamber with perioperative prednisolone administration. | Inhibited vascularization of the implants, indicated by a significantly decreased functional density of newly developing capillary blood vessels. | researchgate.net |

| Rat | Induction of steroid-associated osteonecrosis (SAON) using methylprednisolone (B1676475) sodium succinate. | Decreased VEGF expression was observed at the early stage of SAON. Corticosteroids can inhibit capillary growth by suppressing VEGF. | nih.gov |

| Mouse (C57BL/6) | Subcutaneous inoculation with B16F10 melanoma cells and treatment with liposomal prednisolone phosphate (B84403). | Administration of prednisolone disodium (B8443419) phosphate could improve doxorubicin (B1662922) cytotoxicity on melanoma cells in vitro by inhibiting the proangiogenic function of tumor-associated macrophages. | nih.gov |

These studies in animal models provide crucial insights into the complex interplay between prednisolone sodium succinate, the host immune response, and the process of angiogenesis.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Prednisolone Sodium Succinate purity in injectable formulations, and how are they validated?

- Methodology : Use reverse-phase HPLC with a C18 column and mobile phase comprising tetran-butylammonium bromide, disodium hydrogen phosphate, potassium dihydrogen phosphate, and methanol (84:16 ratio). Validate via retention time consistency (≈15 minutes) and resolution ≥6 between analyte and internal standard peaks .

- Key Parameters : Column temperature (ambient), flow rate (adjusted for retention time), and UV detection at 257 nm for quantification. Include spike-and-recovery tests to assess accuracy.

Q. How does pH and temperature affect the stability of Prednisolone Sodium Succinate in aqueous solutions during storage?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via HPLC and GC-MS. Monitor impurities (e.g., Prednisolone Impurity 14) using retention time (RRT 2.37) and resolution criteria .

- Critical Findings : Degradation increases at pH <5 or >8, with elevated temperatures accelerating hydrolysis of the succinate ester bond.

Q. What are the standard protocols for preparing Prednisolone Sodium Succinate injectable formulations to ensure sterility and compliance with pharmacopeial guidelines?

- Methodology : Follow hermetic container storage protocols to prevent moisture ingress. Use lyophilization for powder stability, and validate sterility via membrane filtration tests. Adhere to USP limits for heavy metals (≤10 ppm) and loss on drying (≤0.5%) .

Advanced Research Questions

Q. How do the pharmacokinetic properties of Prednisolone Sodium Succinate differ from other corticosteroids (e.g., Methylprednisolone Sodium Succinate) in ocular drug delivery?

- Methodology : Compare corneal permeability using ex vivo rabbit cornea models. Measure aqueous humor concentrations via LC-MS/MS after topical administration. Key metrics: bioavailability (82±13% for oral prednisolone vs. 10 µg/g corneal concentration for topical) and protein binding (>90%) .

- Data Interpretation : Despite low lipid solubility, corneal abrasions enhance intraocular penetration, suggesting context-dependent efficacy .

Q. What mechanistic pathways explain the anti-inflammatory efficacy of Prednisolone Sodium Succinate in cytokine-driven inflammation models?